

A Technical Guide to the Solubility of 5-Iodoindole in Common Organic Solvents

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Compound of Interest

Compound Name: **5-Iodoindole**

Cat. No.: **B102021**

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This technical guide provides a comprehensive overview of the solubility characteristics of **5-iodoindole**, a key intermediate in pharmaceutical and agrochemical research.[\[1\]](#)[\[2\]](#) While specific quantitative solubility data for **5-iodoindole** is not extensively documented in publicly available literature, this document outlines the predicted solubility trends based on its chemical structure, provides detailed experimental protocols for determining its solubility, and offers a framework for the systematic presentation of solubility data.

Introduction to 5-Iodoindole

5-Iodoindole (CAS No: 16066-91-4) is a solid, beige powder with a molecular weight of 243.04 g/mol and a melting point of 101-104 °C.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its chemical structure, featuring an indole ring substituted with an iodine atom at the 5-position, makes it a valuable building block in organic synthesis. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Understanding the solubility of **5-iodoindole** in common organic solvents is critical for its effective use in synthesis, purification, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of **5-iodoindole** can be predicted in various common organic solvents. The indole moiety provides a degree of polarity and the

capacity for hydrogen bonding via the N-H group, while the iodinated benzene ring contributes to its nonpolar character.

A qualitative prediction of solubility is presented in the table below. It is anticipated that **5-iodoindole** will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Moderately Soluble	The indole N-H group can act as a hydrogen bond donor to the alcohol's oxygen, while the overall nonpolar character of the molecule limits high solubility.
Ketones	Acetone, Methyl Ethyl Ketone	Soluble	The polar carbonyl group of the ketone can act as a hydrogen bond acceptor for the indole N-H.
Esters	Ethyl acetate	Soluble	The polar ester group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderately Soluble	Ethers can act as hydrogen bond acceptors, but their lower polarity compared to ketones and esters may result in slightly lower solubility.
Halogenated Hydrocarbons	Dichloromethane, Chloroform	Soluble	These solvents are effective at dissolving a wide range of organic compounds with moderate polarity.

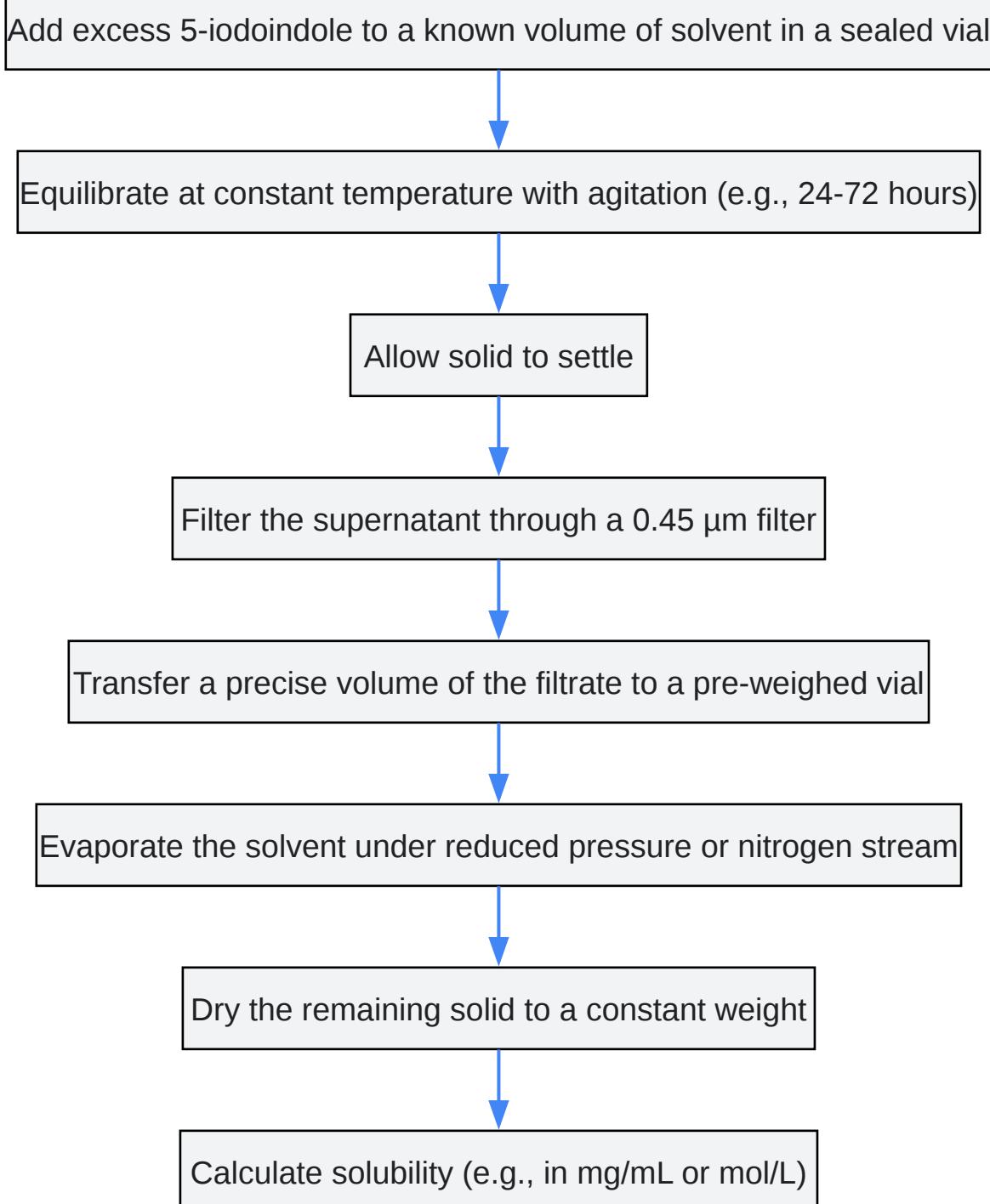
Aromatic Hydrocarbons	Toluene, Benzene	Sparingly Soluble	The nonpolar aromatic ring of the solvents can interact with the benzene ring of 5-iodoindole via van der Waals forces, but the polar N-H group will limit solubility.
Polar Aprotic Solvents	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Very Soluble	These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for a wide range of organic compounds.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, standardized experimental methods should be employed. The following sections detail the protocols for two common and reliable methods for determining the thermodynamic solubility of a solid compound in an organic solvent.

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.

Experimental Workflow:



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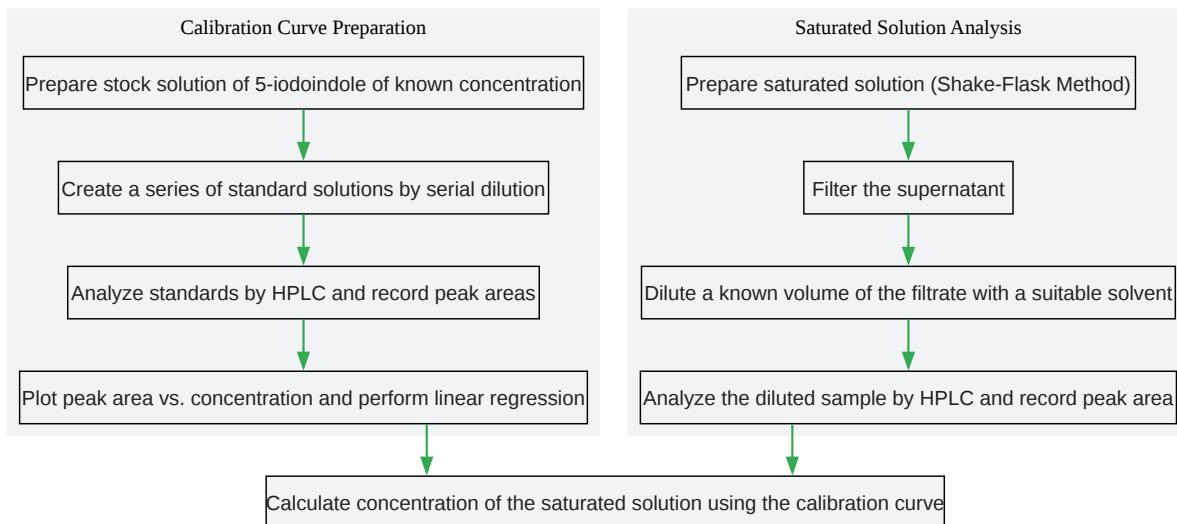
Caption: Workflow for the Shake-Flask Gravimetric Method.

Detailed Protocol:

- Preparation: Add an excess amount of solid **5-iodoindole** to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.
- Equilibration: Seal the vial and place it in a temperature-controlled shaker or rotator. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
- Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
- Sample Aliquoting: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, clean, and dry vial.
- Solvent Evaporation: Remove the solvent from the vial by evaporation, for example, using a rotary evaporator, a vacuum centrifuge, or a gentle stream of nitrogen.
- Drying and Weighing: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved. Record the final weight of the vial and residue.
- Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved **5-iodoindole**, and then dividing by the volume of the aliquot taken.

This method is highly accurate and requires a smaller amount of substance compared to the gravimetric method. It involves creating a calibration curve and then determining the concentration of the saturated solution.

Experimental Workflow:



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